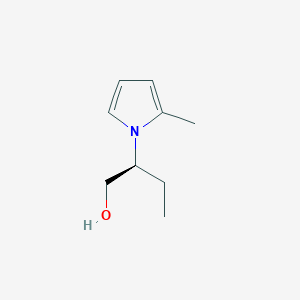
(S)-2-(2-Methyl-1H-pyrrol-1-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-Methyl-1H-pyrrol-1-yl)butan-1-ol is a chiral organic compound that features a pyrrole ring substituted with a methyl group and a butanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Methyl-1H-pyrrol-1-yl)butan-1-ol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Methyl Group:
Attachment of the Butanol Side Chain: The butanol side chain can be introduced via a Grignard reaction, where a butyl magnesium halide reacts with a suitable pyrrole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2-Methyl-1H-pyrrol-1-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon chain.
Substitution: The methyl group on the pyrrole ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydrocarbon.
Substitution: Formation of halogenated or other substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development due to its chiral nature.
Industry: Utilized in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-2-(2-Methyl-1H-pyrrol-1-yl)butan-1-ol would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing metabolic pathways. In chemical reactions, it could act as a nucleophile or electrophile, depending on the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(2-Methyl-1H-pyrrol-1-yl)butan-1-ol: The enantiomer of the compound, with different chiral properties.
2-(2-Methyl-1H-pyrrol-1-yl)ethanol: A shorter chain analog.
2-(2-Methyl-1H-pyrrol-1-yl)butanoic acid: An oxidized form with a carboxylic acid group.
Uniqueness
(S)-2-(2-Methyl-1H-pyrrol-1-yl)butan-1-ol is unique due to its specific chiral configuration and the presence of both a pyrrole ring and a butanol side chain, which can influence its reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(2S)-2-(2-methylpyrrol-1-yl)butan-1-ol |
InChI |
InChI=1S/C9H15NO/c1-3-9(7-11)10-6-4-5-8(10)2/h4-6,9,11H,3,7H2,1-2H3/t9-/m0/s1 |
Clave InChI |
VOOPRWGOTWLRDL-VIFPVBQESA-N |
SMILES isomérico |
CC[C@@H](CO)N1C=CC=C1C |
SMILES canónico |
CCC(CO)N1C=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


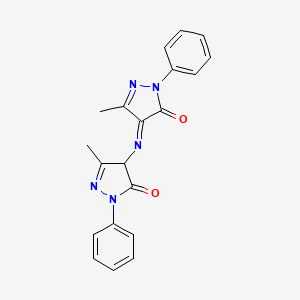
![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
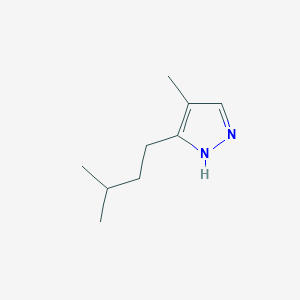
![2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)
![2-Bromo-4,6-difluorodibenzo[b,d]furan](/img/structure/B12891448.png)
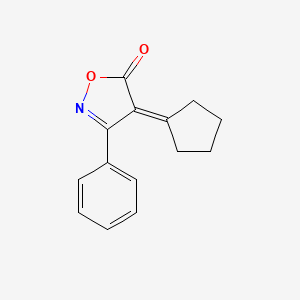
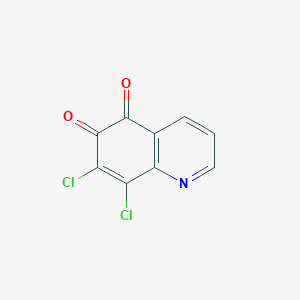
![N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline](/img/structure/B12891467.png)
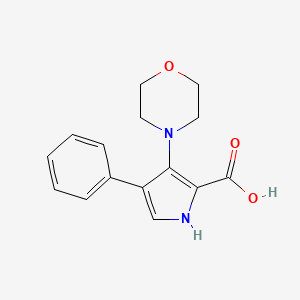
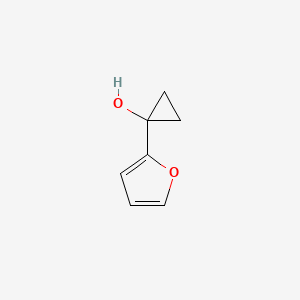
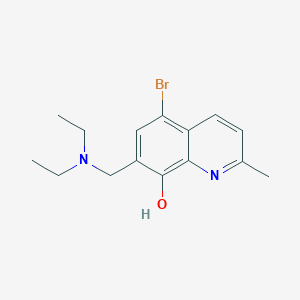
![4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide](/img/structure/B12891496.png)

![(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-1'-ium chloride](/img/structure/B12891508.png)
